
1-Bromo-4-(1-isocyanatocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-isocyanatocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group bearing an isocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the Curtius rearrangement of the corresponding azides derived from bromophenylcyclopropane carboxylic acids . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the isocyanate group through well-established chemical processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles to form urea derivatives.
Radical Reactions: The compound can participate in radical reactions, leading to ring closures or other transformations.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Addition: Nucleophiles such as amines or alcohols under mild conditions.
Radical Reactions: Radical initiators like tributyltin hydride or tris(trimethylsilyl)silane.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution.
Urea Derivatives: Products from nucleophilic addition to the isocyanate group.
Cyclized Products: Products from radical-induced ring closures.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of polymerizable electrolyte additives for lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(1-isocyanatocyclopropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can undergo substitution reactions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with a different position of the isocyanate group.
1-Bromo-4-isopropylbenzene: Lacks the isocyanate group, making it less reactive in certain types of reactions.
1-Bromo-4-cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring, providing a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
1-bromo-4-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |
Clave InChI |
NODOFCHPQWSYQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)Br)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



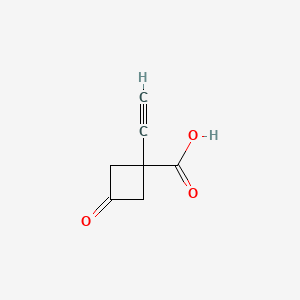



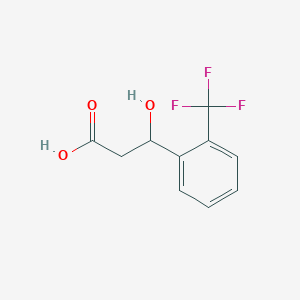
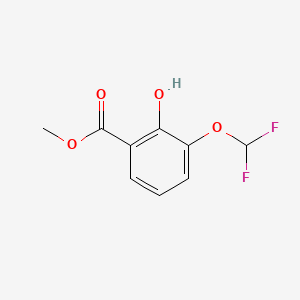
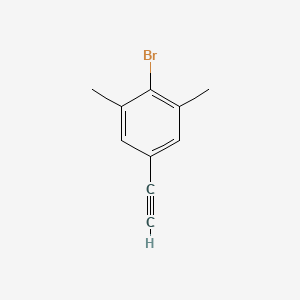
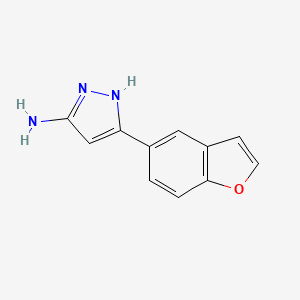
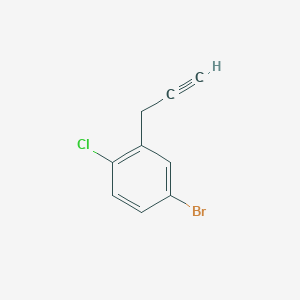
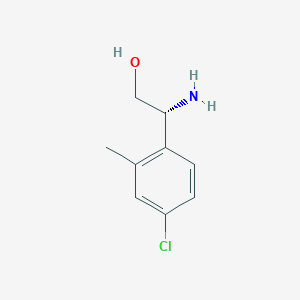
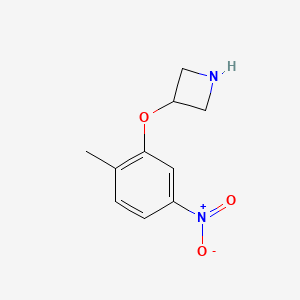
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)
